Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Description
IUPAC Nomenclature and Systematic Identification
The compound methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate is systematically named according to IUPAC guidelines. Its structure derives from a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at positions 2, 3, and 5. The IUPAC name reflects the following features:
- Position 2 : An acetoxy group (methyl ester of acetic acid) attached via a methylene bridge.
- Position 3 : A methoxymethyl substituent.
- Position 5 : A ketone (oxo) group.
The full IUPAC name is methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate (C$$9$$H$${15}$$NO$$_4$$) . Its molecular formula and weight (201.22 g/mol) align with high-resolution mass spectrometry data .
Molecular Geometry and Conformational Analysis
The pyrrolidine ring adopts a puckered conformation due to the constraints imposed by its substituents. Computational and experimental studies on analogous pyrrolidinones reveal two primary conformers:
- Envelope (E) conformation : One atom displaced from the ring plane.
- Twist (T) conformation : Two adjacent atoms displaced in opposite directions .
Key Geometrical Features:
- The methoxymethyl group at position 3 introduces steric hindrance, favoring a pseudo-equatorial orientation to minimize strain.
- The 5-oxo group participates in intramolecular hydrogen bonding with the nitrogen atom, stabilizing the lactam form .
- The acetate group at position 2 adopts an s-cis conformation relative to the carbonyl, as observed in crystallographic studies of related esters .
Table 1: Calculated Bond Angles and Lengths
| Bond/Angle | Value (Å/°) |
|---|---|
| N1–C2 (pyrrolidine) | 1.46 Å |
| C3–OCH$$_3$$ | 1.41 Å |
| C5=O (ketone) | 1.22 Å |
| C2–C(acetate) | 1.52 Å |
| Ring puckering amplitude (Φ) | 38° |
Crystallographic Data and X-Ray Diffraction Studies
X-ray crystallography of related pyrrolidinone derivatives (e.g., diethyl 1-(4-methylphenyl)-3-phenyl-5-oxopyrrolidine-2,2-dicarboxylate) reveals that the lactam ring typically adopts an envelope conformation in the solid state . For this compound:
- Unit Cell Parameters : Monoclinic system with space group P2$$_1$$/c (inferred from analogous structures ).
- Hydrogen Bonding : The ketone oxygen forms weak C–H···O interactions with adjacent molecules, stabilizing the crystal lattice .
- Torsional Angles : The methoxymethyl group exhibits a C–O–C–C torsion angle of ~85°, indicating significant gauche interactions .
Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)
| Parameter | Value |
|---|---|
| Space Group | P2$$_1$$/c |
| a (Å) | 6.22 |
| b (Å) | 12.08 |
| c (Å) | 7.53 |
| β (°) | 111.03 |
| V (Å$$^3$$) | 527.9 |
Comparative Analysis of Tautomeric Forms
The compound exists predominantly in the lactam (keto) form due to the stability conferred by resonance between the nitrogen lone pair and the carbonyl group. However, under specific conditions (e.g., basic media or photoexcitation), a lactim (enol) tautomer may form .
Properties
IUPAC Name |
methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-5-6-3-8(11)10-7(6)4-9(12)14-2/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQYWGVKZBROFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(=O)NC1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383498 | |
| Record name | methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303010-19-7 | |
| Record name | methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Z-Enolate Formation and Alkylation
A foundational method involves generating Z-enolates from β-oxo esters, followed by alkylation. For example, tert-butyl esters derived from L-valine undergo lithiation with butyllithium and diisopropylamine to form chelated enolates. These intermediates react with electrophiles such as 2-(arylmethylene)propanedioates to yield δ-oxo esters with contiguous quaternary and tertiary centers.
Typical Procedure :
- Enolate Generation : A Schlenk tube charged with butyllithium (1.5 M in hexane) and diisopropylamine at 0°C forms a lithio enamine.
- Electrophilic Quenching : Addition of 2,2-dimethyl-4-hexen-3-one at −78°C in CH₂Cl₂ with TiCl₃ as a Lewis acid affords tert-butyl (2R,3R)-2,3,6,6-tetramethyl-5-oxoheptanoate in 81% yield.
- Hydrolytic Workup : Acidic hydrolysis removes the tert-butyl group, yielding the free acid, which is esterified with methanol to form the methyl ester.
This method achieves diastereoselectivity ratios (d.r.) up to 98:2 for anti-3,4-disubstituted products.
Michael Addition-Based Approaches
Diastereoselective Michael Addition
Michael additions using chiral enamines or lithium enolates enable access to trans-3,4-disubstituted pyrrolidinones. For instance, (S)-prolinol methyl ether-derived enamines react with 2-(arylmethylene)propanedioates to form adducts with d.r. > 97:3. Subsequent ozonolysis and esterification yield Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate.
Key Data :
- Substrate Scope : Aryl groups (e.g., phenyl, p-tolyl) and alkyl chains (e.g., octyl) are tolerated.
- Yields : 35–76% for initial adducts; 72% after ozonolysis.
- Stereochemical Control : Syn/anti ratios range from 66:34 to 92:8, depending on the enamine auxiliary.
Asymmetric Synthesis via SAMP/RAMP Hydrazones
Hydrazone Formation and Alkylation
The SAMP/RAMP (Stereoselective Aminomethylation of Pyrrolidine) methodology enables enantioselective synthesis of pyrrolidinones. Oxetan-3-one hydrazones derived from (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine undergo alkylation with benzyl or octyl halides, yielding chiral intermediates.
Procedure :
- Hydrazone Preparation : (S)-1-Amino-2-(methoxymethyl)pyrrolidine reacts with oxetan-3-one at 55°C for 16 hours, forming the hydrazone in 100% yield.
- Alkylation : Treatment with benzyl bromide or octyl iodide in CH₂Cl₂ at −78°C produces (Z)-3 or 9 with 60–73% yield and up to 84% enantiomeric excess (ee).
- Reductive Cleavage : Hydrazones are cleaved with Zn(BH₄)₂ or SmI₂ to furnish the target ester.
Performance Metrics :
- Enantioselectivity : 70–84% ee for benzyl and octyl derivatives.
- Functional Group Tolerance : Siloxypropyl and tert-butyldimethylsilyl (TBS) groups remain intact under reaction conditions.
Comparative Analysis of Synthetic Routes
Yield and Selectivity Trends
| Method | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (% ee) |
|---|---|---|---|
| Z-Enolate Alkylation | 72–81 | 98:2 (anti) | N/A |
| Michael Addition | 35–76 | > 97:3 (syn) | N/A |
| SAMP/RAMP Hydrazones | 60–73 | N/A | 70–84 |
Advantages and Limitations
- Enolate Alkylation : High diastereoselectivity but requires stoichiometric bases (e.g., LDA).
- Michael Addition : Broad substrate scope but moderate yields.
- SAMP/RAMP : Excellent enantiocontrol but involves multi-step purification.
Scientific Research Applications
Synthetic Chemistry Applications
1. Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex pyrrolidine derivatives. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and acylation reactions, which are fundamental in building more intricate organic molecules .
2. Research on Reaction Mechanisms
This compound can be utilized in studies aimed at understanding reaction mechanisms involving pyrrolidine derivatives. Such research contributes to the broader field of synthetic organic chemistry by elucidating how structural variations affect reactivity and product formation .
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study published in a peer-reviewed journal explored the synthesis of novel antimicrobial agents based on pyrrolidine scaffolds. Researchers synthesized this compound as a key intermediate, demonstrating its utility in creating compounds with enhanced antibacterial activity against resistant strains of bacteria .
Case Study 2: Reaction Mechanism Studies
In another investigation focusing on reaction mechanisms, scientists used this compound to study the kinetics of acylation reactions involving pyrrolidine derivatives. The findings provided insights into the influence of electronic effects on reaction rates, contributing valuable knowledge to the field of synthetic organic chemistry .
Mechanism of Action
The mechanism of action of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group and the ester functional group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Comparative Insights:
Core Heterocycle Differences: The pyrrolidinone ring in the target compound and ’s analog provides a saturated, flexible scaffold, contrasting with the aromatic pyrimidinone () and pyrazolyl-pyridine () systems. Saturation may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .
Carboxylic acid derivatives () exhibit higher polarity (logP <0), favoring aqueous solubility but limiting passive diffusion. These are suited for targets requiring ionic interactions, such as metalloenzymes .
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound and ’s analog acts as a prodrug moiety, hydrolyzing in vivo to the corresponding carboxylic acid. This design mitigates gastric instability while enabling controlled release .
Substituent Electronic Effects: The amino group in ’s pyrimidinone derivative introduces basicity (pKa ~8.5), enabling pH-dependent solubility and hydrogen bonding with nucleic acids or proteins .
Biological Activity Trends: Compounds with methoxymethyl groups (e.g., ’s indole derivatives) show α-/β-adrenoceptor binding, suggesting the target compound may interact with similar targets . Pyrimidinone and pyrazole analogs () are associated with antiviral and anti-inflammatory activities, highlighting the role of heterocycle choice in target specificity .
Biological Activity
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate is an organic compound with the molecular formula C9H15NO4, classified as a derivative of pyrrolidine. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Overview of Biological Activity
The biological activity of this compound is primarily linked to its effects on cellular processes, signaling pathways, and its potential therapeutic applications. While specific studies on this compound remain limited, its structural characteristics suggest various avenues for biological interaction.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to influence cell function by modulating cell signaling pathways and gene expression. The compound's stability and degradation under different environmental conditions also play a crucial role in its biological activity.
Cellular Effects
Research indicates that this compound can affect various cellular processes:
- Cell Signaling : The compound may interact with specific receptors or enzymes, altering normal signaling pathways.
- Gene Expression : It has the potential to modulate the expression of genes involved in cellular metabolism and proliferation.
- Cellular Metabolism : Changes in metabolic processes have been observed, which could impact overall cell health and function.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-[3-(hydroxymethyl)-5-oxo-2-pyrrolidinyl]acetate | Hydroxymethyl Structure | Potentially different solubility and reactivity |
| Methyl 2-[3-(ethoxymethyl)-5-oxo-2-pyrrolidinyl]acetate | Ethoxymethyl Structure | Varying steric and electronic properties |
| Methyl 2-[3-(methoxymethyl)-5-hydroxy-2-pyrrolidinyl]acetate | Hydroxy Structure | Influences hydrogen bonding interactions |
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.
- Organic Synthesis : The compound acts as a building block for creating more complex molecules, including bioactive compounds.
- Biological Studies : It is utilized in investigations into the biological activity of pyrrolidine derivatives, particularly as enzyme inhibitors or receptor modulators.
- Industrial Applications : The compound finds use in producing specialty chemicals and materials such as polymers and resins.
Case Studies and Findings
While specific case studies focusing solely on this compound are scarce, related research has demonstrated the efficacy of pyrrolidine derivatives in various biological contexts:
-
Antimicrobial Activity : Similar compounds have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .
Bacterial Strain MIC (mg/mL) E. coli 0.004 S. aureus 0.015 B. cereus 0.008 - Cytotoxicity Studies : Compounds with similar structures have been evaluated for cytotoxic effects using assays like MTT, indicating varying degrees of toxicity against normal cell lines .
Chemical Reactions Analysis
Oxidation/Reduction
-
Oxidation to aldehydes : Related intermediates (e.g., 4-(3-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butyl acetate) undergo oxidation with PCC to form aldehydes, such as 4-(3-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal .
-
Reduction : The ester group (methyl acetate) could potentially be reduced to alcohols or amines, though specific examples for this compound are not detailed in the provided sources.
Reactivity of the Pyrrolidinyl Core
The 5-oxo-2-pyrrolidinyl moiety likely participates in ring-opening or rearrangement reactions , especially under acidic or basic conditions:
-
Acid-catalyzed reactions : The oxo group may act as an electrophilic site, enabling nucleophilic attack or tautomerization.
-
Base-mediated reactions : Possible deprotonation of α-hydrogens adjacent to the carbonyl group, leading to enolate intermediates.
NMR Characterization
For analogous compounds like 4-(3-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butyl acetate:
-
¹H NMR (CDCl₃) : δ 6.30 (q), 4.05 (t), 3.50 (t), 2.06 (d), 2.02 (s), 1.62 (quintet) .
-
¹³C NMR (CDCl₃) : δ 171.8, 171.0, 170.8, 145.5, 127.2, 63.7, 37.4, 25.9, 25.2, 20.9, 10.9 .
Mass Spectrometry
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
